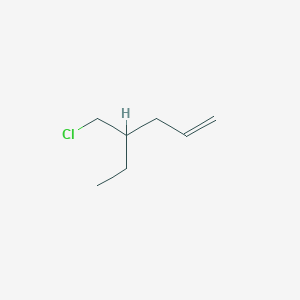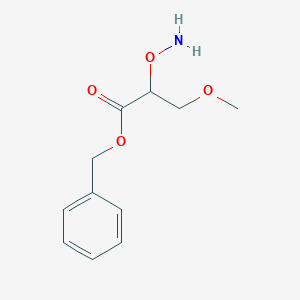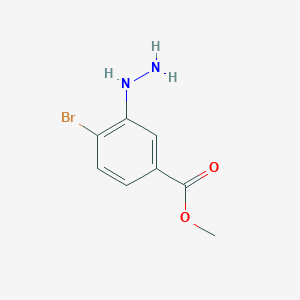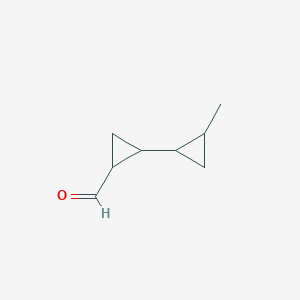
2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde: is an organic compound with the molecular formula C8H12O . It is a cyclopropane derivative, characterized by the presence of two cyclopropane rings and an aldehyde functional group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde typically involves the formation of cyclopropane rings through carbene addition to alkenes. One common method is the Simmons-Smith reaction , which involves the reaction of diiodomethane with a zinc-copper couple to form a carbenoid intermediate. This intermediate then reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of cyclopropane synthesis, such as the use of carbenes and carbenoids, can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure efficiency and yield.
化学反应分析
Types of Reactions
2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropane rings can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(2-Methylcyclopropyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学研究应用
2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropane-containing molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and the strain in the cyclopropane rings. The aldehyde group can participate in nucleophilic addition reactions, while the cyclopropane rings can undergo ring-opening reactions under certain conditions. These reactions are facilitated by the high ring strain in the cyclopropane rings, making them highly reactive intermediates .
相似化合物的比较
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, consisting of a three-membered ring.
2-Methylcyclopropane: A cyclopropane derivative with a methyl group attached.
Cyclopropane-1-carbaldehyde: A cyclopropane derivative with an aldehyde group attached.
Uniqueness
2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde is unique due to the presence of two cyclopropane rings and an aldehyde group.
属性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-5-2-7(5)8-3-6(8)4-9/h4-8H,2-3H2,1H3 |
InChI 键 |
MMQQBGLPPHIQKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C2CC2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


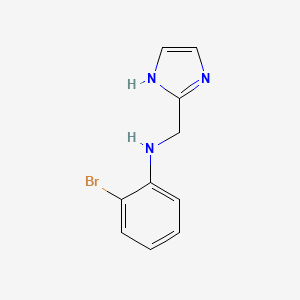
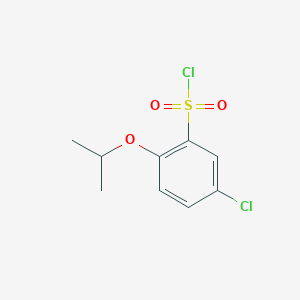
![4-(4-Ethylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13227362.png)
![3-{[(Benzyloxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13227383.png)
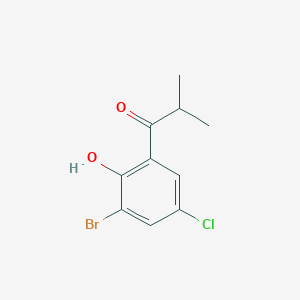
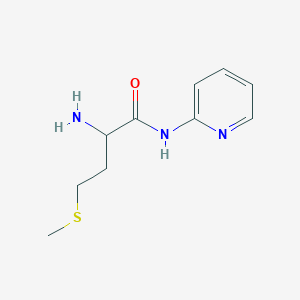
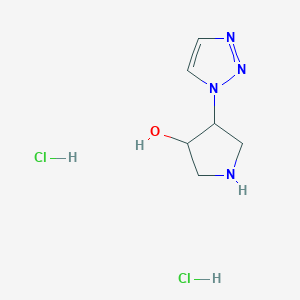
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227413.png)
![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)

